
1-Bromo-4-isobutoxybenzene
概要
説明
1-Bromo-4-isobutoxybenzene is a useful research compound. Its molecular formula is C10H13BrO and its molecular weight is 229.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Intermediate Roles
- 1-Bromo-4-isobutoxybenzene plays a significant role as an intermediate in the synthesis of various biologically active compounds. For instance, it is used in the synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide, a key intermediate in the production of febuxostat, a gout medication. This compound is synthesized from 4-hydroxybenzonitrile through a multi-step process including bromination, oxyalkylation, and thioamidation (Wang et al., 2016).
Application in Polymer Science
- In polymer science, this compound derivatives can be utilized for end-quenching in TiCl4-catalyzed quasiliving polymerizations. Alkoxybenzenes, including derivatives of this compound, are effective for this purpose. They are used in a variety of polymerizations, demonstrating versatility across different temperatures and solvent conditions (Morgan et al., 2010).
Use in Organic Electronics
- In the field of organic electronics, derivatives of this compound are explored for their potential in enhancing the performance of polymer solar cells. For example, the introduction of 1-Bromo-4-Nitrobenzene into the active layer of polymer solar cells has been shown to significantly improve their power conversion efficiency. This is attributed to better excitonic recombination and enhanced electron transfer processes (Fu et al., 2015).
Exploration in Supercapacitor Applications
- In the development of supercapacitors, this compound derivatives have been studied for their role in electrolyte solutions. The addition of bromine derivatives in supercapacitor electrolytes can significantly increase the capacitance values, showing promise for enhancing energy storage capabilities (Frąckowiak et al., 2014).
Application in Pharmaceutical Research
- In pharmaceutical research, specific isomers of this compound, like 1-bromo-2,5-bis-(3-hydroxycarbonyl-4-hydroxy)styrylbenzene, have been synthesized and utilized as probes for detecting beta-amyloid plaques in Alzheimer's disease. These isomers have shown high binding affinity and stability, demonstrating their potential as tools for studying neurological conditions (Lee et al., 2001).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary measures include avoiding contact with skin and eyes, and not breathing dust .
作用機序
Target of Action
The primary target of 1-Bromo-4-isobutoxybenzene is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
this compound interacts with its targets through transmetalation, a process where formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new Pd–C bonds .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura coupling pathway . The downstream effects of this pathway involve the formation of carbon–carbon bonds, which are crucial for the synthesis of complex organic compounds .
Pharmacokinetics
Its physical properties such as its molecular weight (22912) and its liquid form at room temperature suggest that it may have good bioavailability.
Result of Action
The molecular effect of this compound’s action is the formation of new carbon–carbon bonds . At the cellular level, this can lead to the synthesis of complex organic compounds .
Action Environment
The efficacy and stability of this compound are influenced by environmental factors such as temperature and pressure . For instance, it is stored in a sealed, dry environment at room temperature to maintain its stability .
生化学分析
Biochemical Properties
1-Bromo-4-isobutoxybenzene plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body. The interaction with these enzymes can lead to the formation of reactive intermediates that may further interact with other biomolecules. Additionally, this compound can bind to certain receptor proteins, influencing their activity and downstream signaling pathways .
Cellular Effects
The effects of this compound on cells are multifaceted. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This pathway is crucial for regulating cell growth, differentiation, and apoptosis. By modulating this pathway, this compound can affect gene expression and cellular metabolism. Furthermore, it has been observed to induce oxidative stress in certain cell types, leading to changes in cellular function and viability .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can form covalent bonds with nucleophilic sites on proteins and DNA, leading to enzyme inhibition or activation. This compound has also been shown to interfere with the electron transport chain in mitochondria, affecting cellular energy production. Additionally, this compound can modulate the expression of genes involved in detoxification processes, further influencing cellular responses to oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to light or high temperatures. Long-term exposure to this compound in cell cultures has been associated with cumulative oxidative damage and alterations in cellular metabolism. These effects are more pronounced in in vitro studies compared to in vivo studies, where metabolic processes can mitigate some of the compound’s impact .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant toxic effects. These toxic effects include liver damage, disruption of metabolic processes, and induction of oxidative stress. Threshold effects have been observed, where a certain dosage level leads to a sudden increase in adverse effects. It is crucial to determine the appropriate dosage to minimize toxicity while achieving the desired biochemical effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism can also affect the levels of reactive oxygen species (ROS) in cells, contributing to oxidative stress and cellular damage .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments. For example, it may preferentially accumulate in the endoplasmic reticulum or mitochondria, where it can exert its biochemical effects. The distribution of this compound within tissues can also affect its overall impact on cellular function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may be localized to the mitochondria, where it can interfere with the electron transport chain and induce oxidative stress. Alternatively, it may be directed to the nucleus, where it can interact with DNA and influence gene expression .
特性
IUPAC Name |
1-bromo-4-(2-methylpropoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-8(2)7-12-10-5-3-9(11)4-6-10/h3-6,8H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMAIALVMJJUXSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50571492 | |
| Record name | 1-Bromo-4-(2-methylpropoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50571492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30752-23-9 | |
| Record name | 1-Bromo-4-(2-methylpropoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50571492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

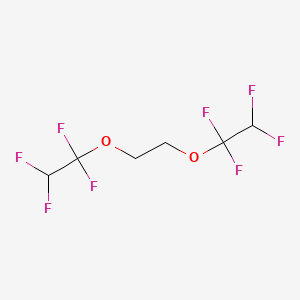





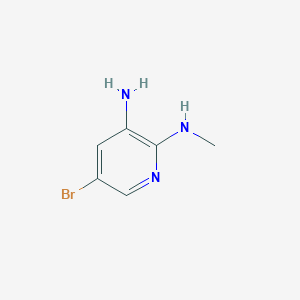

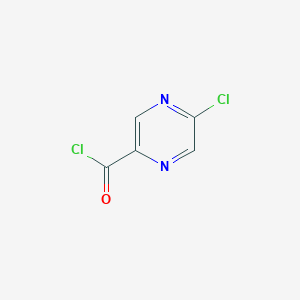
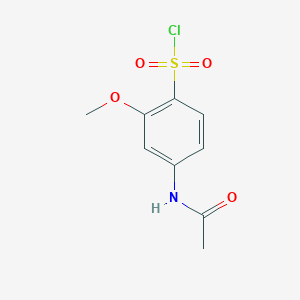
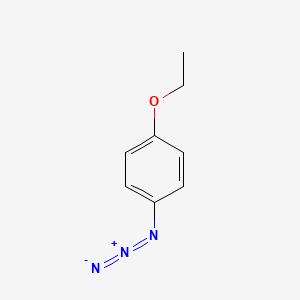
![4'-(Benzyloxy)[1,1'-biphenyl]-4-ol](/img/structure/B1283465.png)

